molecular formula C11H15NO B2819359 (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine CAS No. 1519874-15-7

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine

Cat. No. B2819359
CAS RN: 1519874-15-7
M. Wt: 177.247
InChI Key: NSHQXHPIRYXAMS-UHFFFAOYSA-N
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Description

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a versatile molecule that can be synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Receptor Occupancy and Potential Treatment Applications

The compound 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530), sharing structural similarities with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, is in clinical development for its potential applications in treating anxiety and mood disorders. This compound shows selective antagonism at 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, a target for novel drug development linked to anxiety and depression. Studies using Positron Emission Tomography (PET) demonstrate that high occupancy of the human brain 5-HT(1A) receptor can be achieved with DU 125530, with minimal acute side effects, suggesting its therapeutic potential (Rabiner et al., 2002).

Role in Hypertension

Research into 3-Methoxy-4-hydroxyphenylglycol (MHPG), a compound structurally related to this compound, has shown a significant correlation between the concentration of MHPG and the severity of hypertension in humans. This suggests that compounds like MHPG, and potentially this compound, may play a role in the pathophysiology of hypertension. The study also discusses the effect of centrally acting antihypertensive drugs, which significantly lower MHPG concentrations, supporting the hypothesis of central catecholamines' involvement in clinical hypertension (Saran et al., 1978).

Metabolic Pathways

The metabolic fate of L-3,4-dihydroxyphenylalanine (L-DOPA), closely related to the metabolism of compounds like this compound, has been studied in human adults. Findings from these studies provide insights into the metabolism of similar compounds, revealing the presence of various metabolites and suggesting the potential therapeutic and pharmacological significance of these metabolic pathways (O'Gorman et al., 1970).

Mechanism of Action

Target of Action

The primary targets of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are 5-HT2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .

Mode of Action

This compound interacts with its targets by acting as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its physiological effects .

Pharmacokinetics

Factors such as its lipid solubility, molecular size, and the presence of transport proteins can influence how well it is absorbed and distributed throughout the body .

Result of Action

The activation of 5-HT2A receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal firing rates, and alter the function of certain neural circuits . These changes can result in a range of physiological effects, including alterations in mood, perception, and cognition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how well it interacts with its target receptors . Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is metabolized and how effectively it exerts its effects .

properties

IUPAC Name

(2-methoxy-1,3-dihydroinden-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQXHPIRYXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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